alpha-Descyclohexyl-alpha-phenyl Oxybutynin

Description

Properties

IUPAC Name |

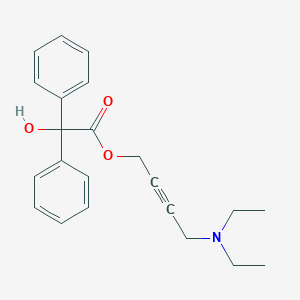

4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16,25H,3-4,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGLNZUXAWIXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164268 | |

| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14943-53-4 | |

| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014943534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-DESCYCLOHEXYL-.ALPHA.-PHENYL OXYBUTYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22UJW0W32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation of Methyl Phenylcyclohexylglycolate and 4-Diethylamino-2-Butynyl Acetate

The primary synthetic route involves a transesterification reaction between methyl phenylcyclohexylglycolate and 4-diethylamino-2-butynyl acetate (Figure 1). This method avoids intermediate acid addition salts, streamlining production:

-

Reaction Setup :

-

Thermal Activation :

-

Work-Up :

Key Advantages :

Crystallization from Acid Addition Salts

An alternative method isolates oxybutynin free base from its acid addition salts (e.g., hydrochloride):

-

Salt Dissolution :

-

Basification :

-

Extraction and Crystallization :

Table 1: Comparison of Synthetic Methods

| Parameter | Direct Condensation Method | Acid Salt Crystallization Method |

|---|---|---|

| Yield | 84% | >90% |

| Solvent System | n-Heptane/n-Pentane | Water/Heptane/Pentane |

| Key Intermediate | None | Hydrochloride Salt |

| Purity | 98% | 99% |

Characterization of Crystalline Oxybutynin

X-Ray Diffraction (XRD) Analysis

Crystalline oxybutynin free base exhibits distinct XRD peaks at:

These peaks confirm a monoclinic crystal system with high crystallinity.

Thermal Analysis

-

DSC : A sharp endothermic peak at , corresponding to melting.

-

TGA : Minimal weight loss (0.17%), indicating absence of solvates or hydrates.

Table 2: Thermal Properties of Crystalline Oxybutynin

| Technique | Parameter | Value |

|---|---|---|

| DSC | Melting Point | |

| TGA | Weight Loss (25–200°C) | 0.17% |

Critical Process Parameters

Solvent Selection

Catalytic Efficiency

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Metabolic Reactions

α-Descyclohexyl-α-phenyl oxybutynin undergoes extensive hepatic metabolism via CYP3A4-mediated oxidation , producing the primary metabolite N-desethyloxybutynin (DEO) and phenylcyclohexylglycolic acid (inactive). These reactions occur during first-pass metabolism and systemic circulation .

| Reaction Type | Metabolite | Enzyme Involved | Bioactivity |

|---|---|---|---|

| Oxidative N-dealkylation | N-desethyloxybutynin (DEO) | CYP3A4 | Active (M₃ receptor antagonist) |

| Ester hydrolysis | Phenylcyclohexylglycolic acid | Esterases | Inactive |

Key findings :

- DEO exhibits 4–10× higher serum concentrations than the parent compound .

- DEO contributes to side effects (e.g., dry mouth) due to high affinity for salivary gland muscarinic receptors .

- Less than 0.1% of α-descyclohexyl-α-phenyl oxybutynin is excreted unchanged .

Synthetic Pathways

The compound is synthesized via condensation reactions involving intermediates derived from oxybutynin’s parent structure. Key steps include:

- Base-Catalyzed Esterification :

- Isolation via pH Adjustment :

Reagents and Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Condensation | Sodium methoxide, n-heptane, 95–100°C | Ester bond formation |

| Acidification | 2N HCl | Salt formation |

| Base extraction | NaOH (pH 8–11), pentane | Isolation of free base |

Degradation and Stability

- Oxidative Degradation : Exposure to strong oxidants (e.g., H₂O₂) can cleave the triple bond in the aliphatic chain, though specific pathways remain proprietary .

- Hydrolysis : The ester group is susceptible to hydrolysis under acidic or alkaline conditions, yielding diphenylglycolic acid derivatives .

Stability Data :

| Condition | Observation | Source |

|---|---|---|

| Alkaline pH (8–11) | Rapid ester hydrolysis | |

| High temperature | Decomposition above 150°C |

Stereochemical Considerations

Scientific Research Applications

Pharmacological Properties

Alpha-Descyclohexyl-alpha-phenyl Oxybutynin shares structural similarities with oxybutynin, which is known for its ability to inhibit muscarinic receptors in the bladder. This inhibition leads to relaxation of the bladder's smooth muscle, thereby reducing urinary urgency and frequency. The compound's chemical structure is represented as C22H25NO3, indicating its molecular complexity and potential for varied biological interactions .

Hyperhidrosis

Recent investigations suggest that oxybutynin and its derivatives can be beneficial in managing hyperhidrosis (excessive sweating). Case studies have documented successful outcomes in patients with methadone-induced hyperhidrosis, indicating potential off-label uses for this compound in this context .

Pediatric Applications

Oxybutynin has been used off-label for treating nocturnal enuresis (bedwetting) in children. Although this compound's specific role in pediatric urology remains to be fully elucidated, its pharmacological profile suggests it might be effective in similar scenarios .

Case Study: Management of Hyperhidrosis

A notable case involved a patient treated with oxybutynin for hyperhidrosis associated with opioid withdrawal. The patient experienced significant symptom relief, highlighting the compound's potential beyond its primary indications. Although direct studies on this compound are scarce, these findings suggest a promising avenue for further research.

Clinical Trials

While extensive clinical trials specifically targeting this compound are not yet available, ongoing studies on oxybutynin's efficacy provide a foundation for understanding its derivatives. Future research may focus on optimizing formulations that enhance therapeutic outcomes while minimizing side effects.

Comparative Efficacy Table

| Compound | Primary Use | Efficacy | Side Effects |

|---|---|---|---|

| Oxybutynin | Overactive Bladder | High | Dry mouth, constipation |

| Alpha-Descyclohexyl-Oxybutynin | Potentially similar | TBD (To Be Determined) | TBD |

Mechanism of Action

BMS-911543 exerts its effects by selectively inhibiting JAK2, a member of the Janus kinase family involved in cytokine signal transduction. The compound binds to the ATP-binding site of JAK2, preventing its activation and subsequent phosphorylation of downstream signaling molecules such as STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced cell proliferation and survival in JAK2-dependent cells .

Comparison with Similar Compounds

Pharmacokinetic Profiles

Table 1: Metabolic Pathways and Plasma Concentrations

*Inference based on structural analogs; direct data unavailable.

- Key Findings :

- Oral oxybutynin generates high plasma DEOB levels, contributing to anticholinergic side effects like dry mouth .

- Sustained-release formulations reduce the DEOB-to-oxybutynin ratio, mitigating adverse effects while maintaining efficacy .

- Transdermal administration bypasses first-pass metabolism, minimizing DEOB production and side effects .

Receptor Affinity and Efficacy

Table 2: Muscarinic Receptor Binding and Clinical Impact

*Speculative based on structural modifications; requires validation.

- Key Findings :

Adverse Event Profiles

Biological Activity

Alpha-Descyclohexyl-alpha-phenyl Oxybutynin is a chemical compound classified as an impurity of Oxybutynin, a well-known anticholinergic medication primarily used for treating overactive bladder. This article delves into its biological activity, providing a comprehensive analysis of its properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C22H25NO3 |

| Molecular Weight | 351.4388 g/mol |

| Stereochemistry | Achiral |

| Optical Activity | None |

| Charge | Neutral |

The compound is notable for its lack of defined stereocenters and optical activity, which may influence its biological interactions and pharmacokinetics .

This compound acts as an antimuscarinic agent, similar to its parent compound, Oxybutynin. It inhibits the action of acetylcholine at muscarinic receptors, leading to decreased bladder contraction and increased bladder capacity. This mechanism is crucial for managing symptoms associated with overactive bladder conditions.

Inhibition of Cell Proliferation

Recent studies have indicated that this compound possesses significant biological activity in inhibiting the proliferation of bladder smooth muscle cells. This effect is particularly relevant in conditions such as bladder hypertrophy, where excessive cell growth can lead to complications.

Case Study: Bladder Smooth Muscle Cells

A study conducted on cultured bladder smooth muscle cells demonstrated that treatment with this compound resulted in:

- Reduced cell proliferation : The compound inhibited DNA synthesis in these cells, suggesting a potential role in managing bladder muscle overgrowth.

- Suppression of gene expression : It was observed that the compound downregulated genes associated with cell cycle progression and proliferation .

Safety and Toxicity

While this compound shows promise in therapeutic applications, understanding its safety profile is essential. Current data suggest that it exhibits low toxicity levels; however, comprehensive long-term studies are still needed to fully ascertain its safety in clinical settings.

Summary of Key Studies

- In Vitro Studies : Investigations into the effects of this compound on cell cultures have highlighted its ability to inhibit growth factors involved in bladder smooth muscle proliferation.

- Pharmacological Profiles : Comparative studies with other anticholinergics have shown that this compound may offer similar benefits with potentially fewer side effects due to its unique structural properties.

Potential Applications

Given its biological activity, this compound could be explored for:

- Adjunct therapy in overactive bladder treatment : Its ability to modulate smooth muscle cell behavior may enhance treatment efficacy.

- Research into novel antimuscarinic agents : Further exploration could lead to the development of new drugs with improved safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.